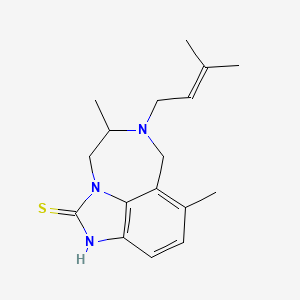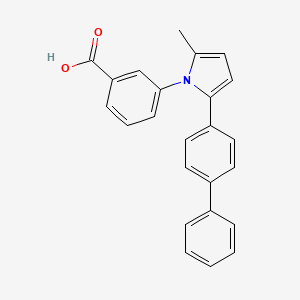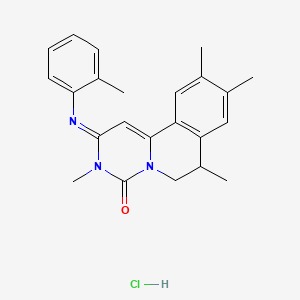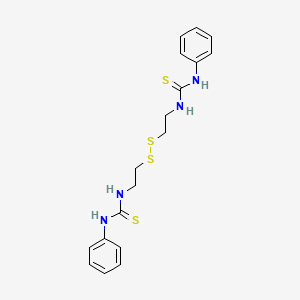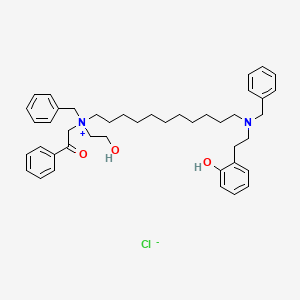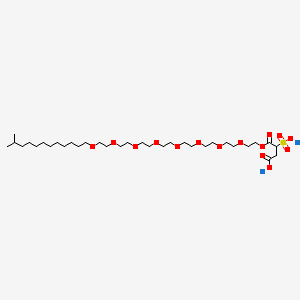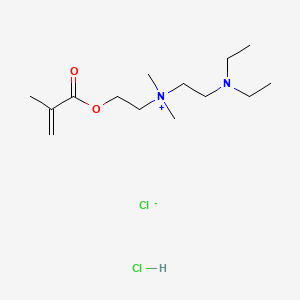
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride is a chemical compound with the molecular formula C14H30Cl2N2O2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves several steps. Typically, the process starts with the reaction of diethylamine with an appropriate alkylating agent to form the diethylaminoethyl intermediate. This intermediate is then reacted with dimethylaminoethyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium iodide
Uniqueness
The uniqueness of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride lies in its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This makes it particularly valuable in certain chemical and biological applications .
Eigenschaften
CAS-Nummer |
62470-85-3 |
|---|---|
Molekularformel |
C14H30Cl2N2O2 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-7-15(8-2)9-10-16(5,6)11-12-18-14(17)13(3)4;;/h3,7-12H2,1-2,4-6H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
USPDESVXTPIZKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)CC[N+](C)(C)CCOC(=O)C(=C)C.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


